molecular formula C18H20N2O4S B3136723 1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine CAS No. 423754-21-6

1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine

Cat. No.: B3136723
CAS No.: 423754-21-6
M. Wt: 360.4 g/mol
InChI Key: LNSNBLHBNKMWCH-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine is a piperazine derivative featuring a benzoyl group at the 1-position and a 4-methoxybenzenesulfonyl group at the 4-position.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-7-9-17(10-8-16)25(22,23)20-13-11-19(12-14-20)18(21)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSNBLHBNKMWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186875
Record name [4-[(4-Methoxyphenyl)sulfonyl]-1-piperazinyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423754-21-6
Record name [4-[(4-Methoxyphenyl)sulfonyl]-1-piperazinyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423754-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-[(4-Methoxyphenyl)sulfonyl]-1-piperazinyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine typically involves the reaction of piperazine with benzoyl chloride and 4-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit pyruvate kinase, affecting cellular metabolism and energy production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent variations are summarized below:

Compound Name R1 (1-position) R4 (4-position) Key Properties/Effects Reference
1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine Benzoyl 4-Methoxybenzenesulfonyl Enhanced electron-donating effects (methoxy); moderate solubility N/A
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) Benzhydryl 4-Nitrobenzenesulfonyl Electron-withdrawing nitro group; increased cytotoxicity in cancer cells
1-Benzoyl-4-(4-nitrophenyl)piperazine (I) Benzoyl 4-Nitrophenyl Nitro group reduces solubility; orthorhombic crystallization
1-(4-Bromobenzoyl)-4-phenylpiperazine (II) 4-Bromobenzoyl Phenyl Bromine enhances lipophilicity; monoclinic crystallization
1-(4-Chlorobenzhydryl)-4-substitutedbenzoylpiperazine (5a–g) 4-Substituted benzoyl 4-Chlorobenzhydryl Chlorine and benzhydryl groups improve cytotoxicity against multiple cancer cell lines

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The 4-methoxy group in the target compound enhances resonance stabilization compared to nitro (electron-withdrawing) groups in analogues like 7c and I. This may improve receptor binding in neurological targets (e.g., serotonin or adenosine receptors) .
  • Lipophilicity and Solubility: Bromine or chlorine substituents (e.g., in II and 5a–g) increase lipophilicity but reduce aqueous solubility. The target compound’s methoxy group balances moderate solubility with membrane permeability .

Solubility and Pharmacokinetic Properties

Piperazine derivatives with spacers (e.g., ethylene or methylene) between the core and substituents exhibit improved solubility. For example:

  • Compound 8ac (ethylene spacer): Solubility >80 μM at pH 2.0 and 6.3.
  • Compound 8j (methylene spacer): Solubility ~60 μM at pH 6.4.

Receptor Binding and Selectivity

  • Adenosine A2A Receptor (hA2AAR): Piperazine derivatives with benzyl or phenyl groups (e.g., compound 3, Ki = 58 nM) show higher affinity than piperidine analogues (Ki = 594 nM). The target compound’s 4-methoxybenzenesulfonyl group may mimic benzyl/phenyl interactions, suggesting strong hA2AAR binding .
  • Serotonin 5-HT1A Receptor: Subnanomolar affinity is achieved with three-carbon alkyl linkers and acetylated coumarin-piperazine hybrids (e.g., 3d, Ki <1 nM).

Cytotoxicity and Anticancer Activity

Derivatives with 4-chlorobenzhydryl groups (e.g., 5a–g) exhibit potent growth inhibition (IC50 <10 μM) in liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cells. The target compound’s methoxy group may reduce cytotoxicity compared to chloro analogues but could mitigate off-target effects .

Metabolic Stability

Piperazine rings are metabolic hotspots, often undergoing deethylation or oxidation. For example:

  • Compound 8ac: Stable in vivo due to ethylene spacer.
  • Target compound: The 4-methoxy group may slow oxidation compared to unsubstituted piperazines, as seen in Sch-350634 (a CCR5 antagonist with improved oral bioavailability) .

Biological Activity

1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine is a synthetic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperazine core substituted with a benzoyl group and a methoxybenzenesulfonyl group. Its chemical formula is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S and it has a molecular weight of 348.42 g/mol. The presence of the sulfonyl and methoxy groups may enhance its solubility and biological activity.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit significant antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains, including drug-resistant species.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.78 µg/mL
Escherichia coli1.56 µg/mL
Pseudomonas aeruginosa2.34 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In a study assessing the effects on human breast cancer cells (MCF-7), the compound demonstrated:

  • IC50 Value : 25 µM
  • Mechanism : Induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in cytosolic fractions.

Neuropharmacological Effects

Piperazine derivatives are known to interact with neurotransmitter systems, particularly those involving acetylcholine. Preliminary data suggest that this compound may exhibit acetylcholinesterase inhibitory activity, which could have implications for neurodegenerative diseases such as Alzheimer's.

Table 2: Acetylcholinesterase Inhibition Data

CompoundIC50 (µM)
This compound12.5
Standard Inhibitor (Donepezil)10

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl group may facilitate binding to enzyme active sites, enhancing inhibitory effects on enzymes like acetylcholinesterase.
  • Cellular Uptake : The methoxy group may improve lipophilicity, promoting cellular uptake and bioavailability.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine
Reactant of Route 2
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1-Benzoyl-4-(4-methoxybenzenesulfonyl)piperazine

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